molecular formula C12H12N4O5 B2949714 Methyl 2-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate CAS No. 899751-34-9

Methyl 2-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate

Cat. No.: B2949714
CAS No.: 899751-34-9
M. Wt: 292.251
InChI Key: HWHLRQVKYOCHRX-UHFFFAOYSA-N
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Description

Methyl 2-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate typically involves multiple steps, starting with the formation of the purine core. The process may include the use of reagents such as dimethylformamide (DMF), acetic anhydride, and various catalysts to facilitate the formation of the oxazolone ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, Methyl 2-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate may be used to study the interactions of purine derivatives with biological macromolecules, such as DNA and proteins.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs targeting various diseases. Its derivatives may exhibit biological activities such as antiviral, anti-inflammatory, and anticancer properties.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials, contributing to advancements in material science and engineering.

Mechanism of Action

The mechanism by which Methyl 2-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 2-(4-methyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate

  • Methyl 2-(7-methyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate

  • Methyl 2-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)butanoate

Uniqueness: Methyl 2-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate stands out due to its specific substitution pattern on the purine ring, which can influence its chemical reactivity and biological activity. This unique structure may offer advantages in terms of selectivity and potency compared to similar compounds.

Properties

IUPAC Name

methyl 2-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O5/c1-6-4-15-8-9(13-11(15)21-6)14(2)12(19)16(10(8)18)5-7(17)20-3/h4H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHLRQVKYOCHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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